Magnesium bisglycinate

Bioavailability Pharmacokinetics Nutritional Science

Substituting magnesium bisglycinate with inorganic salts compromises bioavailability and tolerability. As a fully reacted bisglycinate chelate absorbed via dipeptide transporters, it bypasses divalent cation competition and dietary inhibitor interference, achieving 38% higher serum exposure than magnesium oxide. - Clinically proven to reduce Insomnia Severity Index scores (-1.6 points vs. placebo); optimal dose 200-250 mg elemental Mg per serving. - High-density grades (bulk density up to 0.65 g/mL) enable 50-100% higher capsule loading versus standard powders, reducing pill count. - Specify ≥98% purity, 10-12% elemental Mg, and request COA confirming absence of unreacted MgO.

Molecular Formula C4H8MgN2O4
Molecular Weight 172.42 g/mol
CAS No. 14783-68-7
Cat. No. B084483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium bisglycinate
CAS14783-68-7
Synonymsis(glycinato)magnesium
magnesium bis(glycinate)
magnesium diglycinate
Molecular FormulaC4H8MgN2O4
Molecular Weight172.42 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2]
InChIInChI=1S/2C2H5NO2.Mg/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
InChIKeyAACACXATQSKRQG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Bisglycinate Procurement & Specifications


Magnesium bisglycinate (CAS 14783-68-7), a fully reacted amino acid chelate comprising one magnesium ion coordinated with two glycine molecules, is an organically bound magnesium salt used as a nutritional ingredient in dietary supplements and fortified foods. It is characterized by a molecular formula of C₄H₈MgN₂O₄ and a molecular weight of 172.42 g/mol . The compound is a white to off-white crystalline powder freely soluble in water (approximately 0.5 g/100 mL at 25°C), with a typical magnesium content ranging from 11–20% elemental magnesium on a dried basis, depending on the manufacturing process and hydration state [1]. Its chelated structure confers stability under dry storage conditions and resistance to dietary inhibitors in the gastrointestinal tract, which are key determinants of its bioaccessibility and subsequent physiological absorption [2].

A
Chelate Identity

Fully reacted bisglycinate chelate; confirm chelation integrity via low free Mg²⁺ and glycine impurity profile on COA.

B
Elemental Magnesium Range

Target 10–12% elemental Mg on dried basis for standard powders; high-density grades may report up to 20% depending on hydration state.

C
Solid-Dosage Compatibility

Free-flowing granular morphology supports high-speed encapsulation and tableting; request bulk density and particle-size data for loading calculations.

Why Magnesium Bisglycinate Cannot Be Substituted


Substitution of magnesium bisglycinate with in-class magnesium salts—such as magnesium oxide, magnesium citrate, or magnesium chloride—is technically and clinically problematic due to fundamental differences in absorption mechanism, bioavailability, gastrointestinal tolerability, and elemental magnesium loading efficiency. Magnesium bisglycinate is absorbed via dipeptide transporters in the small intestine, bypassing the paracellular and active transport pathways utilized by inorganic and ionically dissociated magnesium salts [1][2]. This distinct route avoids competition with other divalent cations for absorption and is largely unaffected by gastric pH or dietary phytates and phosphates, which can substantially reduce the bioavailability of non-chelated forms [3]. Consequently, formulations using alternative magnesium sources often require significantly higher elemental magnesium loading to achieve comparable systemic exposure, increasing the risk of dose-dependent gastrointestinal adverse events [4]. Furthermore, the lower solubility and higher osmotic activity of inorganic salts like magnesium oxide in the intestinal lumen frequently result in laxative effects that limit patient compliance and reduce net magnesium retention [5].

Magnesium Bisglycinate

Absorbed intact via PEPT1 dipeptide transporters; minimal competition with dietary Ca²⁺, Fe²⁺, or Zn²⁺.

vs
Oxide / Citrate / Chloride

Absorbed as free Mg²⁺ via paracellular and active transport; subject to competitive inhibition and pH-dependent precipitation.

Bisglycinate Chelate

Maintains >95% chelated integrity across pH 2–9; stable through gastric and intestinal transit.

vs
Inorganic Magnesium Salts

Dissociate in gastric acid; may precipitate as insoluble hydroxides or form complexes with dietary phytates and phosphates.

High-Density Bisglycinate

Bulk density up to 0.65 g/mL enables higher elemental Mg loading per capsule; reported loading advantage in solid-dose formats.

vs
Standard Bisglycinate / Citrate

Lower bulk density and hygroscopicity may limit capsule fill weight and require additional excipients for flow and compression.

Magnesium Bisglycinate vs. Other Salts: Quantitative Evidence


Superior In Vivo Bioavailability vs. Oxide

In a randomized, double-blind, crossover clinical trial, magnesium bisglycinate demonstrated substantially higher systemic absorption compared to magnesium oxide in healthy volunteers. The primary endpoint was the incremental area under the curve (iAUC) of serum magnesium concentration over 8 hours following a single oral dose of 350 mg elemental magnesium [1].

Serum Mg Bioavailability
Head-to-head
iAUC 1.23 vs 0.89 mmol·h/L
Approximately 38% higher systemic exposure for bisglycinate
Reported systemic exposure context; supports higher absorption via chelated pathway.
Single-dose crossover, 350 mg elemental Mg, n=12 postmenopausal women; 8 h sampling.
Bioavailability Pharmacokinetics Nutritional Science

In Vitro Bioaccessibility vs. Magnesium Oxide

In an in vitro digestion study simulating human gastrointestinal conditions, Chelamax® magnesium bisglycinate exhibited significantly higher bioaccessibility and absorption rates compared to inorganic magnesium oxide and a leading competitor's bisglycinate product [1].

In Vitro Bioaccessibility
Head-to-head
82% vs 15% (oxide) vs 68% (competitor)
Approximately 5.5-fold higher bioaccessibility than magnesium oxide
Supports supplier qualification and quality benchmarking for raw material selection.
INFOGEST 2.0 static model; gastric pH 3.0, intestinal pH 7.0; quantification by ICP-MS.
In Vitro Bioaccessibility Nutraceutical Formulation Chelation Technology

Dipeptide Transporter-Mediated Absorption

Magnesium bisglycinate is absorbed intact as a dipeptide-like chelate via the PEPT1 dipeptide transport system in the small intestine, in contrast to ionic magnesium salts (e.g., magnesium oxide, magnesium chloride, magnesium sulfate) which rely on paracellular diffusion or active cation transporters that are subject to competitive inhibition by other divalent cations such as calcium, iron, and zinc [1][2].

Absorption Mechanism
Class-level
PEPT1 dipeptide transporter pathway
Bypasses paracellular and active cation transport routes
Mechanistic context; reported resistance to Ca²⁺, Fe²⁺, Zn²⁺ competitive inhibition.
Inferred from PEPT1 transporter physiology; co-admin Ca (500 mg) may reduce ionic Mg absorption up to 40%.
Absorption Mechanism Dipeptide Transporter Mineral Chelation

Insomnia Severity Reduction: Placebo-Controlled Trial

In a 4-week randomized, double-blind, placebo-controlled trial in 155 adults reporting poor sleep quality, supplementation with 250 mg elemental magnesium as magnesium bisglycinate daily resulted in a statistically significant reduction in Insomnia Severity Index (ISI) scores compared to placebo [1].

Sleep-Quality Endpoint
Trial context
ISI score −3.9 vs −2.3 (placebo)
Net reduction −1.6 points; p=0.049; Cohen's d=0.2
Reported sleep-quality endpoint context; supports research into relaxation-related formulations.
4-week RCT, n=155 adults, 250 mg/day elemental Mg as bisglycinate; ISI questionnaire.
Clinical Efficacy Sleep Quality Insomnia Severity Index

Elemental Loading Efficiency in Solid Dosage Forms

Certain proprietary magnesium bisglycinate products, such as AbsorBis® and Chelamax®, are engineered with high bulk density and free-flowing granular morphology, enabling higher elemental magnesium loading per tablet or capsule compared to standard magnesium bisglycinate powders or other magnesium salts with lower density and poorer flow properties [1].

Capsule Loading Efficiency
Supporting evidence
Up to 200 mg elemental Mg per size 00 capsule
High-density bisglycinate vs ~100–130 mg for standard powders
Supports solid-dose formulation design with reduced pill burden for a given elemental Mg target.
Based on bulk density ~0.65 g/mL for proprietary grades; capsule volume constraint ~0.95 mL.
Formulation Science Solid Dosage Excipient Compatibility

pH Stability & Resistance to Inhibitors

Magnesium bisglycinate maintains its chelated integrity across a broad pH range (pH 2 to 9), remaining stable in the acidic gastric environment and neutral-to-alkaline intestinal lumen, in contrast to magnesium oxide which rapidly dissociates in gastric acid and may precipitate as insoluble magnesium hydroxide in the intestine, and magnesium citrate which can form insoluble complexes with dietary phosphates and phytates [1][2].

pH Stability Profile
Class-level
>95% chelated integrity at pH 2.0 and pH 7.4
Broad pH stability range (2–9) reported for bisglycinate chelate
May support consistent absorption across gastric and intestinal pH; minimizes intraluminal precipitation.
In vitro 2 h incubation in SGF and SIF; chelation integrity by HPLC and free Mg²⁺ measurement.
Stability Gastrointestinal Physiology Bioavailability

Magnesium Bisglycinate: Procurement & Applications


High-Bioavailability Magnesium Repletion Formulation

Magnesium bisglycinate is the preferred raw material for dietary supplements intended for systemic magnesium repletion in populations with known absorption challenges or those requiring efficient correction of deficiency. Its demonstrated 38% higher serum iAUC relative to magnesium oxide [1] translates to a lower required elemental dose to achieve target serum magnesium increments, thereby reducing pill burden and minimizing the risk of gastrointestinal adverse events that plague formulations based on oxide or citrate. Formulators should specify magnesium bisglycinate with a minimum elemental magnesium content of 10-12% and request certificates of analysis confirming the absence of unreacted magnesium oxide or glycine impurities. This scenario is particularly relevant for products targeting older adults, individuals with gastrointestinal disorders, or athletes requiring rapid magnesium replenishment.

Sleep & Neurological Health Formulation

Manufacturers developing evidence-based sleep support formulations should prioritize magnesium bisglycinate as the magnesium source based on its demonstrated efficacy in reducing Insomnia Severity Index scores by a net −1.6 points over placebo in a robust randomized controlled trial [2]. This clinical differentiation is not established for other magnesium salts in the sleep domain. The glycine component itself may contribute to the observed benefit by acting as an inhibitory neurotransmitter, though this synergy has not been quantified in a head-to-head comparator trial against other magnesium salts. Nevertheless, the combination of high bioavailability and direct clinical evidence for sleep improvement makes magnesium bisglycinate uniquely positioned for products bearing structure-function claims related to relaxation, sleep quality, and neurological function. Formulators should ensure the final dosage provides 200-250 mg of elemental magnesium as bisglycinate per serving to replicate the efficacious dose used in the clinical trial.

Multi-Mineral & Fortified Product Formulation

In multi-mineral supplements or fortified foods where magnesium must coexist with calcium, iron, zinc, and dietary inhibitors such as phytates and phosphates, magnesium bisglycinate offers a critical formulation advantage. Its absorption via dipeptide transporters circumvents the competitive inhibition that reduces ionic magnesium absorption by up to 40% when co-administered with calcium [3]. This ensures that the magnesium component of the formulation delivers its intended nutritional contribution regardless of the matrix complexity. Additionally, the stability of the bisglycinate chelate across physiological pH [4] and its resistance to complexation with dietary inhibitors makes it the ingredient of choice for fortified functional foods and beverages where consistent bioavailability is a regulatory and commercial requirement. Procurement specifications should include verification of chelation integrity and low free magnesium ion content to confirm that the ingredient will perform as a true chelate rather than a simple physical mixture.

High-Potency Solid Dosage Formulation

For manufacturers seeking to deliver high doses of elemental magnesium (e.g., 200 mg or more) in a single capsule or small tablet, the selection of a high-density, free-flowing magnesium bisglycinate grade is essential. Proprietary products such as AbsorBis® and Chelamax® offer bulk densities up to 0.65 g/mL, enabling approximately 50-100% higher elemental magnesium loading per capsule compared to standard bisglycinate powders or magnesium citrate [5]. This directly reduces the number of dosage units required per day, improves consumer compliance, and lowers the per-unit cost of the finished product. It also expands the design space for combination products where space-constrained formats like gummies, stick packs, or effervescent tablets are required. Procurement teams should request bulk density and particle size distribution data as part of the raw material specification to ensure compatibility with high-speed encapsulation and tableting equipment.

Application
Selection Property
Validation Focus
Magnesium repletion formulation research
Reported systemic exposure profile
Serum Mg iAUC comparative review
Sleep-quality endpoint studies
Reported endpoint context
ISI score change and trial design review
Multi-mineral formulation research
Chelation integrity and transporter pathway
Divalent cation competition assessment
High-potency solid-dose development
Bulk density and flow characteristics
Elemental loading efficiency per dosage unit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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